molecular formula C20H21N3OS B2921450 3,5-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886897-59-2

3,5-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2921450
CAS No.: 886897-59-2
M. Wt: 351.47
InChI Key: PBDKOFZOSCKMBZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a benzamide core with a phenyl-imidazole moiety and a dimethyl group. This compound is of interest in various scientific research fields due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of 5-phenyl-1H-imidazole-2-thiol with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form imidazolone derivatives.

  • Reduction: : Reduction of the imidazole ring can lead to the formation of imidazolidine derivatives.

  • Substitution: : The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Imidazolone derivatives.

  • Reduction: : Imidazolidine derivatives.

  • Substitution: : Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imidazole and benzamide groups make it a versatile intermediate in organic synthesis.

Biology

The biological activities of this compound are of interest in drug discovery. It has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities.

Medicine

Due to its biological activities, this compound is being explored for its therapeutic potential. It may be used in the development of new drugs for treating infections, cancer, and other diseases.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole group can bind to enzymes or receptors, modulating their activity. The benzamide group may interact with biological macromolecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Imidazole derivatives: : Other compounds containing the imidazole ring, such as imidazole itself or benzimidazole derivatives.

  • Benzamide derivatives: : Compounds with similar benzamide structures, such as N-phenylbenzamide.

Uniqueness

3,5-Dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to its combination of the imidazole and benzamide groups, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3,5-dimethyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-10-15(2)12-17(11-14)19(24)21-8-9-25-20-22-13-18(23-20)16-6-4-3-5-7-16/h3-7,10-13H,8-9H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDKOFZOSCKMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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